molecular formula C21H14Br2N2O2 B11546930 N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3-bromophenyl)-1,3-benzoxazol-6-amine

N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3-bromophenyl)-1,3-benzoxazol-6-amine

Cat. No.: B11546930
M. Wt: 486.2 g/mol
InChI Key: IEEAKGALODNVEZ-UHFFFAOYSA-N
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Description

N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3-bromophenyl)-1,3-benzoxazol-6-amine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3-bromophenyl)-1,3-benzoxazol-6-amine typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, followed by the introduction of bromine atoms and the methoxy group. The final step involves the formation of the imine linkage through a condensation reaction between the aldehyde and amine groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3-bromophenyl)-1,3-benzoxazol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3-bromophenyl)-1,3-benzoxazol-6-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3-bromophenyl)-1,3-benzoxazol-6-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(4-bromophenyl)-1,3-benzoxazol-6-amine
  • N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(2-bromophenyl)-1,3-benzoxazol-6-amine

Uniqueness

N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3-bromophenyl)-1,3-benzoxazol-6-amine stands out due to its specific substitution pattern and the presence of both bromine and methoxy groups

Properties

Molecular Formula

C21H14Br2N2O2

Molecular Weight

486.2 g/mol

IUPAC Name

1-(3-bromo-4-methoxyphenyl)-N-[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]methanimine

InChI

InChI=1S/C21H14Br2N2O2/c1-26-19-8-5-13(9-17(19)23)12-24-16-6-7-18-20(11-16)27-21(25-18)14-3-2-4-15(22)10-14/h2-12H,1H3

InChI Key

IEEAKGALODNVEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=NC2=CC3=C(C=C2)N=C(O3)C4=CC(=CC=C4)Br)Br

Origin of Product

United States

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